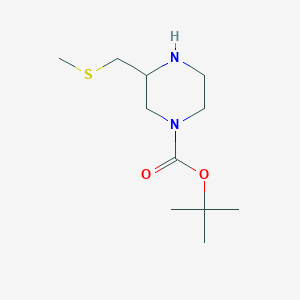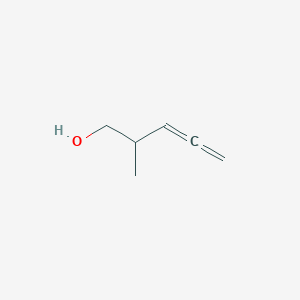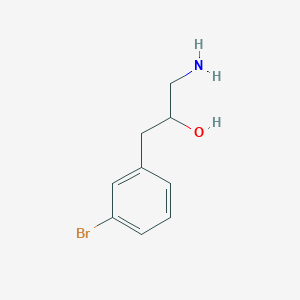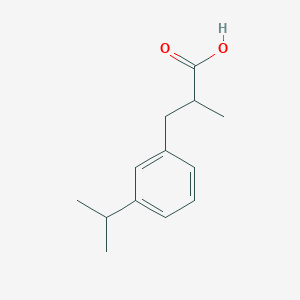
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine typically involves the chloromethylation of 2-(1-pyrrolidinyl)pyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
科学的研究の応用
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrrolidinyl group may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-(1-Pyrrolidinyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-2-(1-pyrrolidinyl)pyridine: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(1-Pyrrolidinyl)-5-methylpyridine:
Uniqueness
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine is unique due to the presence of both a chloromethyl and a pyrrolidinyl group, which confer distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
5-(chloromethyl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7H2 |
InChIキー |
NIPUIPJJOIBJNJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)


![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)




![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)


![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)


